molecular formula C9H9NO5 B1354500 2,5-Dimethoxy-4-nitrobenzaldehyde CAS No. 1207-59-6

2,5-Dimethoxy-4-nitrobenzaldehyde

Cat. No.: B1354500
CAS No.: 1207-59-6
M. Wt: 211.17 g/mol
InChI Key: MZUYNPXWLAMCAG-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups at the 2 and 5 positions and a nitro group at the 4 position on the benzene ring

Biochemical Analysis

Biochemical Properties

2,5-Dimethoxy-4-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s nitro group can undergo reduction to form amines, which are crucial intermediates in the synthesis of pharmaceuticals and other bioactive compounds . Additionally, the methoxy groups can participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis.

Cellular Effects

This compound has been shown to influence cellular processes in various cell types. It can affect cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 enzymes can result in the modulation of metabolic pathways, impacting the synthesis and degradation of endogenous molecules . Furthermore, its effects on gene expression can alter cellular functions, potentially leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the concentration of key metabolites . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis. The nitro group of this compound can also participate in redox reactions, generating reactive oxygen species that can further modulate cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of various degradation products . These products can have distinct biological activities, further complicating the interpretation of experimental results. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant changes in cellular and metabolic processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can participate in further biochemical reactions, influencing metabolic flux and the levels of key intermediates. Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of endogenous molecules, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound is critical for its biological activity. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall function. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-nitrobenzaldehyde typically involves the nitration of 2,5-dimethoxybenzaldehyde. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 4 position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.

    Substitution: Strong nucleophiles such as sodium methoxide can be used for substitution reactions involving the methoxy groups.

Major Products Formed:

    Oxidation: 2,5-Dimethoxy-4-nitrobenzoic acid.

    Reduction: 2,5-Dimethoxy-4-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxy-4-nitrobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzaldehyde
  • 2,5-Dimethoxybenzaldehyde
  • 4-Nitrobenzaldehyde

Comparison: 2,5-Dimethoxy-4-nitrobenzaldehyde is unique due to the specific positioning of the methoxy and nitro groups, which influence its reactivity and applications.

Properties

IUPAC Name

2,5-dimethoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUYNPXWLAMCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439979
Record name 2,5-dimethoxy-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-59-6
Record name 2,5-dimethoxy-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethoxy-4-nitrobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the proposed synthesis of 2,5-Dimethoxy-4-nitrobenzaldehyde?

A1: The research focuses on a selective preparation method for this compound. The key feature of this method is the transformation of the aldehyde group into a diacetoxymethyl group. This specific transformation is highlighted as a crucial step in achieving selectivity for the desired product. []

Q2: Where can I find more details about this selective synthesis?

A2: Unfortunately, the provided abstracts only mention the key transformation involved in the selective synthesis. For a detailed procedure, reaction conditions, and yields, it would be necessary to refer to the full text of the research paper: "Selective Synthesis of this compound." [, ]

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